2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride
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Overview
Description
2,5-Diazabicyclo[221]heptan-3-one;hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 2,5-Diazabicyclo[2.2.1]heptan-3-one involves the treatment of anilides of N-protected (2S,4R)-4-hydroxyproline with thioacetic acid under Mitsunobu conditions. This reaction leads to the formation of 2,5-Diazabicyclo[2.2.1]heptan-3-ones through intramolecular cyclization . The reaction conditions typically involve the use of thioacetic acid and a Mitsunobu reagent, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
Industrial Production Methods
Industrial production methods for 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride has several scientific research applications, including:
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a mimic of β-lactam antibiotics, it inhibits β-lactamases by binding to the active site of the enzyme and preventing the hydrolysis of β-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride include:
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
8-Methyl-3,8-Diazabicyclo[3.2.1]octan-2-one: A related compound with a different bicyclic structure.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the design of enzyme inhibitors and as a scaffold for drug development.
Properties
Molecular Formula |
C5H9ClN2O |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
2,5-diazabicyclo[2.2.1]heptan-3-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-5)2-6-4;/h3-4,6H,1-2H2,(H,7,8);1H |
InChI Key |
JLOQWEYBLUOUJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C(=O)N2.Cl |
Origin of Product |
United States |
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